2,2'-Methylenebis-(1,3-dioxolane-4-methanol)
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Overview
Description
2,2’-Methylenebis-(1,3-dioxolane-4-methanol): is an organic compound with the molecular formula C9H16O6 and a molecular weight of 220.21974 g/mol It is characterized by the presence of two 1,3-dioxolane rings connected by a methylene bridge, each ring bearing a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) typically involves the reaction of formaldehyde with 1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two 1,3-dioxolane rings. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halides or esters.
Scientific Research Applications
Chemistry: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) involves its ability to form stable intermediates through its hydroxymethyl groups. These intermediates can participate in various chemical reactions, leading to the formation of complex molecules. The methylene bridge provides structural stability, allowing the compound to act as a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: This compound has a similar dioxolane ring structure but with different substituents, leading to different chemical properties.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is unique due to its dual dioxolane rings connected by a methylene bridge. This structure provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
71888-66-9 |
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Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2 |
InChI Key |
GDDKXLIRBQFWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)CC2OCC(O2)CO)CO |
Origin of Product |
United States |
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